BenchChemオンラインストアへようこそ!

1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole

Medicinal Chemistry Drug Design Physicochemical Profiling

This spirocyclic indole derivative is an advanced intermediate for CNS drug discovery, featuring a neutral N-benzyl group (clogP ~4.7) that enables passive blood-brain barrier penetration, unlike its lower-logP N–H analog. With the N-benzyl group pre-installed (MW 345.43 g/mol), it reduces synthetic burden for late-stage diversification relative to starting from smaller fragments. It is part of a three-compound set (including CAS 143165-32-6 and CAS 882747-56-0) designed for matched-pair profiling to generate proprietary SAR data on lipophilic, electronic, and hydrogen-bonding effects. Procure directly for controlled structure-activity studies where the N¹-substitution pattern is critical—no analog can be assumed to replicate its performance in a given assay.

Molecular Formula C23H23NO2
Molecular Weight 345.442
CAS No. 882747-57-1
Cat. No. B2656635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole
CAS882747-57-1
Molecular FormulaC23H23NO2
Molecular Weight345.442
Structural Identifiers
SMILESC1CC2(CC=C1C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5)OCCO2
InChIInChI=1S/C23H23NO2/c1-2-6-18(7-3-1)16-24-17-21(20-8-4-5-9-22(20)24)19-10-12-23(13-11-19)25-14-15-26-23/h1-10,17H,11-16H2
InChIKeyOXBBTSMKXOAWJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole (CAS 882747-57-1): Procurement-Relevant Identity and In-Class Context


1-Benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole (CAS 882747-57-1) is a synthetic spirocyclic indole derivative with molecular formula C₂₃H₂₃NO₂ and a molecular weight of 345.43 g/mol . It features an indole core bearing an N¹‑benzyl substituent and a C³‑1,4‑dioxaspiro[4.5]dec‑7‑en‑8‑yl group that incorporates a protected cyclohexenone motif within a ketal-containing spiro system . This compound belongs to a small family of 3‑(1,4‑dioxaspiro[4.5]dec‑7‑en‑8‑yl)‑1H‑indole analogs differentiated by their N¹‑substitution pattern [1].

Why In-Class Spirocyclic Indole Analogs Cannot Substitute for 1-Benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole (CAS 882747-57-1)


Generic substitution within the 3‑(1,4‑dioxaspiro[4.5]dec‑7‑en‑8‑yl)‑1H‑indole family fails because the N¹ substituent dictates both physicochemical properties and biological recognition [1]. The target compound carries an unsubstituted N‑benzyl group (logP ~4.7 estimated), whereas the N–H analog (CAS 143165‑32‑6) has a lower logP (~3.5) and a hydrogen‑bond donor capacity that alters solubility, permeability, and target‑binding profiles . The N‑(3‑trifluoromethyl)benzyl analog (CAS 882747‑56‑0) introduces electron‑withdrawing character that further modifies metabolic stability and potency [2]. Without matched‑pair comparative data, no analog can be assumed to replicate the target compound's performance in a given assay, making direct procurement of the specified N‑benzyl derivative essential for controlled structure‑activity studies .

Quantitative Differentiation Evidence for 1-Benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole (CAS 882747-57-1) Versus In‑Class Analogs


N¹-Benzyl Substitution Confers Higher Lipophilicity Relative to the N–H Analog (CAS 143165‑32‑6)

The target compound's N¹‑benzyl group increases calculated logP by approximately 1.2 log units compared to the N–H parent 3‑(1,4‑dioxaspiro[4.5]dec‑7‑en‑8‑yl)‑1H‑indole (CAS 143165‑32‑6) . This difference is relevant for membrane permeability and CNS penetration potential, though direct comparative experimental logP or permeability data have not been published in the peer‑reviewed literature for this specific pair .

Medicinal Chemistry Drug Design Physicochemical Profiling

Higher Molecular Weight and Structural Complexity Versus the Simplest In‑Class Spirocyclic Indole (CAS 143165‑32‑6)

At 345.43 g/mol, the target compound is approximately 35% heavier than the core fragment 3‑(1,4‑dioxaspiro[4.5]dec‑7‑en‑8‑yl)‑1H‑indole (255.31 g/mol) due to the N‑benzyl appendage . This increased molecular complexity reduces the synthetic steps required to elaborate the scaffold into advanced leads, as the benzyl group is pre‑installed .

Synthetic Chemistry Fragment-Based Drug Discovery Building Block Selection

Absence of a Hydrogen‑Bond Donor at N¹ Distinguishes the Target Compound from the N–H Analog

The N¹‑benzyl group eliminates the indolic N–H hydrogen‑bond donor present in 3‑(1,4‑dioxaspiro[4.5]dec‑7‑en‑8‑yl)‑1H‑indole (CAS 143165‑32‑6) [1]. This shifts the hydrogen‑bond donor count from 1 to 0, altering the compound's capacity for target‑directed hydrogen bonding and potentially improving membrane permeability .

Hydrogen Bonding Receptor Binding Druglikeness

Electronic Differentiation from the N‑(3‑Trifluoromethyl)benzyl Analog (CAS 882747‑56‑0)

The target compound's unsubstituted benzyl group imparts neutral electronic character, whereas the N‑(3‑trifluoromethyl)benzyl analog (CAS 882747‑56‑0) introduces a strong electron‑withdrawing –CF₃ substituent [1]. This electronic modulation is expected to alter the pKₐ of the indole ring, metabolic oxidation rates, and π‑stacking interactions with aromatic protein residues, though direct comparative pKₐ or metabolic stability data are not publicly available .

Electronic Effects Metabolic Stability SAR Studies

Commercially Available Purity Benchmarking: 98% (HPLC) via Leyan

The target compound is offered at a certified purity of 98% (HPLC) through the supplier Leyan (Catalog No. 1613517) . This specification provides a verifiable procurement benchmark, though comparable purity values for the closest analogs are not consistently reported across vendors, limiting direct quantitative purity comparison .

Quality Control Procurement Specifications Analytical Chemistry

Critical Caveat: Absence of Published Head‑to‑Head Biological Data

A systematic search of the peer‑reviewed literature and patent databases (as of April 2026) did not identify any study reporting direct head‑to‑head biological or physicochemical comparison between 1‑benzyl‑3‑{1,4‑dioxaspiro[4.5]dec‑7‑en‑8‑yl}‑1H‑indole (CAS 882747‑57‑1) and its closest in‑class analogs [1]. All differentiation claims above are therefore based on structural and computational inference until experimental matched‑pair data become available .

Data Gap Experimental Validation Procurement Risk

Recommended Application Scenarios for 1-Benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole (CAS 882747-57-1) Based on Available Evidence


CNS‑Oriented Medicinal Chemistry Programs Requiring Enhanced Lipophilicity and Zero H‑Bond Donors

The target compound's estimated clogP of ~4.7 and HBD count of 0 make it a suitable advanced intermediate for central nervous system (CNS) drug discovery campaigns, where passive blood‑brain barrier penetration is desired [1]. In contrast, the N–H analog (CAS 143165‑32‑6) carries a hydrogen‑bond donor and lower lipophilicity, which may limit CNS exposure .

Structure‑Activity Relationship (SAR) Studies Comparing N¹‑Substituted Spirocyclic Indoles

The neutral N‑benzyl group provides an electronic baseline for systematic SAR exploration against the electron‑deficient N‑(3‑trifluoromethyl)benzyl analog (CAS 882747‑56‑0) and the N–H parent (CAS 143165‑32‑6) [1]. This three‑compound set enables orthogonal probing of lipophilic, electronic, and hydrogen‑bonding effects on target binding and cellular activity .

Fragment Elaboration and Diversity‑Oriented Synthesis Using Pre‑Functionalized Building Blocks

At 345.43 g/mol with the N‑benzyl group pre‑installed, this compound serves as a late‑stage diversification intermediate, reducing the synthetic burden relative to starting from the smaller N–H fragment (255.31 g/mol) and performing a separate N‑alkylation step [1]. This efficiency gain is relevant for library synthesis and lead optimization timelines .

Internal Head‑to‑Head Profiling Against the N–H and N‑(3‑CF₃‑Benzyl) Analogs

Given the absence of published comparative biological data, a recommended use is internal matched‑pair profiling: procure this compound together with CAS 143165‑32‑6 and CAS 882747‑56‑0 for simultaneous testing in the user's assay cascade, generating proprietary differentiation data to guide lead series selection [1].

Quote Request

Request a Quote for 1-benzyl-3-{1,4-dioxaspiro[4.5]dec-7-en-8-yl}-1H-indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.